Mepartricin A
Description
Structure
2D Structure
Properties
Molecular Formula |
C60H88N2O19 |
|---|---|
Molecular Weight |
1141.3 g/mol |
IUPAC Name |
methyl 33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C60H88N2O19/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-48(79-59-56(74)54(61)55(73)38(3)78-59)33-51-53(58(75)77-5)50(71)35-60(76,81-51)34-47(69)30-45(67)28-43(65)26-42(64)27-44(66)29-46(68)32-52(72)80-57(36)37(2)20-25-41(63)31-49(70)39-21-23-40(62-4)24-22-39/h6-19,21-24,36-38,41-43,45-48,50-51,53-57,59,62-65,67-69,71,73-74,76H,20,25-35,61H2,1-5H3/t36?,37?,38-,41?,42?,43?,45?,46?,47?,48?,50?,51?,53?,54+,55-,56+,57?,59+,60?/m1/s1 |
InChI Key |
GVEVTKSEPQUIJA-AKZXFYOWSA-N |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(C=CC=CC=CC=CC=CC=CC=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)NC)O)O)O)O)O)O)O)O)C(=O)OC)O)N)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |
Synonyms |
Mepartricin Mepartricin A Mepartricin B Methyl Partricin Methylpartricin SPA S 160 SPA-S 160 SPAS 160 Tricandil |
Origin of Product |
United States |
Advanced Structural Characterization and Elucidation of Mepartricin a
Stereochemical Analysis of Mepartricin A
The complex three-dimensional architecture of this compound, featuring numerous stereogenic centers and a polyene system, has been a subject of detailed stereochemical investigation.
Determination of Absolute Configuration of Stereogenic Centers
Through extensive analysis, primarily driven by Nuclear Magnetic Resonance (NMR) spectroscopy and aided by computational methods, the absolute configuration of the numerous chiral centers within the this compound molecule has been fully defined. researchgate.netmdpi.com The established configurations for the macrolactone ring and the mycosamine (B1206536) sugar moiety are consistent and have been rigorously determined. mdpi.comnih.gov The absolute configuration for thirteen of the stereogenic centers was definitively established, while the configuration for one center, C41, was proposed based on compelling computational and spectroscopic evidence. researchgate.netmdpi.commostwiedzy.plnih.govdntb.gov.ua
Recent studies have defined the absolute configuration of this compound's stereocenters as 3R, 7R, 9R, 11S, 13S, 15R, 17S, 18R, 19S, 21R, 36S, 37R, and 38S, with a proposed configuration of 41R. researchgate.netmdpi.comnih.gov This level of stereochemical detail is fundamental to a precise understanding of the molecule's interaction with biological targets. researchgate.net
Table 1: Absolute Configuration of Stereogenic Centers in this compound
| Stereocenter | Absolute Configuration |
|---|---|
| C3 | R |
| C7 | R |
| C9 | R |
| C11 | S |
| C13 | S |
| C15 | R |
| C17 | S |
| C18 | R |
| C19 | S |
| C21 | R |
| C36 | S |
| C37 | R |
| C38 | S |
| C41 | R (Proposed) |
Establishment of Geometry of the Heptaenic Chromophore
The geometry of the conjugated polyene system is a critical structural feature of heptaene macrolides. Contrary to some earlier assumptions that might have misrepresented the molecule as having an all-trans configuration, detailed spectroscopic analysis has revealed a more complex geometry for the heptaenic chromophore of this compound. mdpi.comwikipedia.org The established geometry includes a combination of both E (trans) and Z (cis) double bonds. researchgate.netmdpi.com
Table 2: Geometry of the Heptaenic Chromophore in this compound
| Double Bond Position | Geometry |
|---|---|
| C22-C23 | E |
| C24-C25 | E |
| C26-C27 | E |
| C28-C29 | Z |
| C30-C31 | Z |
| C32-C33 | E |
| C34-C35 | E |
This specific (E,E,E,Z,Z,E,E) configuration is a defining characteristic of this compound and its parent compounds. mdpi.commostwiedzy.plnih.gov
Spectroscopic and Computational Approaches in Structural Assignment
The definitive structural assignment of this compound was achieved through a synergistic application of advanced spectroscopic techniques and computational modeling. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy was the cornerstone of the structural elucidation of this compound. mdpi.comnih.gov A comprehensive suite of two-dimensional (2D) NMR experiments was employed, including DQF-COSY, TOCSY, HSQC, and HMBC, to assemble the molecular framework and assign proton and carbon signals. mdpi.com
For determining through-space proximities, Rotating-frame Overhauser Effect Spectroscopy (ROESY) was utilized instead of the more common NOESY experiment. mdpi.com This was necessary because, for molecules in the molecular weight regime of heptaene macrolides, NOE cross-peaks can be negligible, making ROESY the more effective technique for obtaining this crucial data. mdpi.com The analysis of vicinal coupling constants (³J) and ROESY correlations was instrumental in establishing the relative configurations of the stereogenic centers. mdpi.com For instance, coupling constants such as ³J H36/H37 = 9.9 Hz and ³J H37/H38 = 2.3 Hz, along with specific ROEs like H34/H36 and H36/Me38, helped to define the relative stereochemistry in that region of the molecule. mdpi.com
Application of Molecular Dynamics Simulations in Stereochemical Studies
Molecular dynamics (MD) simulations served as a powerful complementary tool to the NMR-driven stereochemical studies. researchgate.netmdpi.commostwiedzy.plnih.gov A key application of this computational approach was to resolve the ambiguity of the absolute configuration at the C41 stereocenter. mdpi.com
By simulating both the 41R and 41S epimers, researchers could predict theoretical ³J coupling constants for each. mdpi.com These calculated values were then compared against the experimentally measured data. The results showed a significantly better correlation for the 41R epimer, thus providing strong evidence to propose 41R as the correct configuration. mdpi.com
Table 3: Comparison of Experimental vs. Calculated Coupling Constants (³J) for C41 Epimer Differentiation
| Parameter | 41R Epimer | 41S Epimer |
|---|---|---|
| Average Disagreement with Experimental ³J Values | > 0.3 Hz | 2.0 Hz |
| Maximum Disagreement with Experimental ³J Values | 0.7 Hz | 3.3 Hz |
Data from Polit et al., 2021. mdpi.com
Structural Comparative Analysis of this compound with Components of the Aureofacin (B1233813) Complex (e.g., Gedamycin, Vacidin)
This compound is directly related to the components of the aureofacin antibiotic complex, specifically Gedamycin and Vacidin, which are produced by Streptomyces aureofaciens. mdpi.comresearchgate.net Recent comprehensive studies have demonstrated that Partricin (B81090) A and Partricin B, the parent compounds of this compound and B, are structurally identical to Gedamycin and Vacidin, respectively. researchgate.netmdpi.commostwiedzy.plnih.gov
Therefore, this compound is the methyl ester of Gedamycin. mdpi.com The primary structural difference between Gedamycin and Vacidin is the presence of an additional methyl group on the aromatic moiety of Gedamycin. core.ac.uk The core macrolide ring, the polyene chromophore geometry, and the mycosamine sugar are otherwise shared. The stereochemistry of Vacidin A's aglycone was previously established as (3R,7R,9R,11S,13S,15R,17S,18R,19S,21R, 36S,37R,38S), which is identical to that determined for this compound. nih.govresearchgate.net Likewise, the heptaene geometry of Vacidin A was found to be 22E,24E,26E,28Z,30Z,32E,34E, matching this compound perfectly. researchgate.netnih.gov
The defining difference between this compound and its natural analogue Gedamycin (Partricin A) is the esterification of the carboxyl group at C36. In Gedamycin, this exists as a free carboxylic acid, whereas in this compound it is a methyl ester.
Table 4: Structural Comparison of this compound, Gedamycin, and Vacidin
| Feature | This compound | Gedamycin (Partricin A) | Vacidin (Partricin B) |
|---|---|---|---|
| Core Structure | Methyl ester of Partricin A | Structurally identical to Partricin A | Structurally identical to Partricin B |
| Functional Group at C36 | Methyl Ester (-COOCH₃) | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) |
| Aromatic Moiety | p-methylaminobenzoyl | p-methylaminobenzoyl | p-aminobenzoyl |
| Heptaene Geometry | 22E, 24E, 26E, 28Z, 30Z, 32E, 34E | 22E, 24E, 26E, 28Z, 30Z, 32E, 34E | 22E, 24E, 26E, 28Z, 30Z, 32E, 34E |
| Absolute Stereochemistry | Identical to Gedamycin | Identical to this compound | Identical to Mepartricin B |
Biosynthetic Pathways and Engineering of Mepartricin a
Origin and Producer Organisms: Streptomyces aureofaciens in Mepartricin A Biosynthesis
This compound originates from its natural precursor, partricin (B81090), a polyene macrolide complex produced by the soil bacterium Streptomyces aureofaciens. mdpi.comresearchgate.netmedkoo.com Specifically, strains like Streptomyces aureofaciens NRRL 3878 are known producers of the partricin complex, which includes partricin A and partricin B. mdpi.comnih.gov Mepartricin itself is a semi-synthetic derivative, created through the methyl esterification of partricin. mdpi.com The fermentation of S. aureofaciens to produce partricin is a critical first step. Optimal growth conditions for the bacterium are typically around 28°C in a nutrient-rich medium containing glucose, soybean meal, and various inorganic salts. Following fermentation, the partricin complex is extracted from the mycelium using polar solvents like methanol (B129727) or acetone (B3395972) and then purified.
Different isolates of Streptomyces aureofaciens are known to produce various aromatic heptaenes, including partricins, gedamycin, and vacidin. nih.gov In fact, partricins A and B have been shown to be structurally identical to gedamycin and vacidin, respectively. mdpi.com This highlights the shared biosynthetic capabilities among different strains of this bacterium. mdpi.com
Polyketide Synthase and Non-Ribosomal Peptide Synthetase Mechanisms in this compound Biogenesis
The biosynthesis of the partricin macrolactone ring, the core of this compound, is carried out by a Type I polyketide synthase (PKS). wikipedia.orgmdpi.comnih.gov PKSs are large, multi-domain enzymes that function like an assembly line to construct complex carbon chains from simple precursor units. wikipedia.orgmdpi.com The biosynthesis of polyketides, such as the partricin backbone, begins with a starter unit and is elongated by the sequential addition of extender units, a process that shares similarities with fatty acid synthesis. wikipedia.orgnih.gov
In the case of aromatic heptaenes like partricin, the PKS system is modular. nih.gov Bioinformatic analysis of the PKS gene clusters in S. aureofaciens can help identify the specific modules and domains responsible for the synthesis of the partricin polyketide chain. nih.gov For instance, the acyltransferase (AT) domain within a specific module determines which extender unit (e.g., malonate or methylmalonate) is incorporated. nih.govmdpi.com In the partricin group PKSs, the AT domain in extension module 2 is specific for malonate. nih.gov The final structure of the polyketide is determined by the sequence of these modules and the processing enzymes within them, such as ketoreductases (KR) and dehydratases (DH), which control the reduction state of the growing chain. nih.govmdpi.com
While the core macrolide ring is assembled by a PKS, some polyenes also incorporate amino acid-derived moieties through the action of non-ribosomal peptide synthetases (NRPSs). wikipedia.orgackerleylab.com NRPSs are also large, modular enzymes that synthesize peptides without the use of ribosomes. wikipedia.orgnih.gov In the biosynthesis of partricin, an aromatic starter unit, p-aminobenzoic acid (pABA), is incorporated. nih.gov Some members of the partricin group are N-methylated on this p-aminobenzoyl moiety, a modification that increases their antifungal activity. nih.gov This methylation is catalyzed by a specific N-methyltransferase. nih.gov
The partricin PKS system includes a bimodular protein for cycles 17 and 18, and a trimodular protein with a terminal thioesterase (TE) domain for cycles 19, 20, and 21, which also facilitates the final macrolactone formation. nih.gov This specific PKS architecture appears to synthesize a single type of polyketide chain. nih.gov
Enzymology of this compound Biosynthesis
The biosynthesis of this compound's precursor, partricin, involves a series of enzymatic reactions that build and modify the molecule. Key enzymes in this pathway include the polyketide synthase (PKS) responsible for creating the macrolide backbone, as well as tailoring enzymes that perform modifications such as hydroxylation and glycosylation.
A crucial step in the biosynthesis of many polyene macrolides, including partricin, is the attachment of a sugar moiety, a process catalyzed by glycosyltransferases (GTs). nih.govnih.gov Most glycosylated polyenes are modified with the aminosugar D-mycosamine. nih.govmdpi.com This sugar is essential for the biological activity of the polyene, playing a role in how the molecule binds to sterols in fungal cell membranes. mdpi.com
In the biosynthesis of partricin, a mycosaminyltransferase attaches a D-mycosamine sugar to the macrolactone ring. mdpi.com The genes encoding these mycosaminyltransferases are typically found within the polyene biosynthetic gene cluster. researchgate.netnih.gov For example, the amphotericin biosynthetic gene cluster contains the gene AmphDI, which encodes a mycosamine-specific glycosyltransferase. nih.gov Homologous genes are characteristic of other polyene gene clusters. nih.gov
The sugar donor for this reaction is typically a nucleotide-activated sugar, such as GDP-α-D-mycosamine. nih.gov The biosynthesis of this activated sugar from precursors like GDP-α-D-mannose is a multi-step process involving enzymes like GDP-mannose 4,6-dehydratase. nih.gov
Strategies for Biosynthetic Pathway Engineering and Analogue Generation of this compound
The modular nature of polyketide and non-ribosomal peptide biosynthesis offers significant opportunities for generating novel analogues of this compound with potentially improved properties. nih.govisomerase.co.uk By manipulating the genes in the partricin biosynthetic cluster, it is possible to create new derivatives that are not easily accessible through traditional chemical synthesis. nih.gov
Engineered biosynthesis can involve several strategies, including:
Altering the PKS: Modifying the PKS modules can lead to changes in the polyketide backbone, such as altering the number of conjugated double bonds or introducing different side chains. researchgate.net
Modifying Tailoring Enzymes: Overexpressing or inactivating genes for tailoring enzymes like hydroxylases or methyltransferases can produce analogues with different functional groups. nih.gov For example, overproduction of the AceS N-methylase could potentially lead to a higher proportion of N-methylated partricins with enhanced antifungal activity. nih.gov
Heterologous Expression: Expressing genes from other polyene biosynthetic pathways in a partricin-producing strain can introduce novel modifications. nih.gov
Glycosylation engineering is a particularly promising strategy for creating novel polyene macrolides with improved therapeutic profiles, such as reduced toxicity. mdpi.comasm.org The sugar moiety plays a critical role in the activity and toxicity of polyenes. mdpi.com Altering the glycosylation pattern can therefore have a significant impact on the molecule's properties. mdpi.com
Strategies for glycosylation engineering include:
Attaching different sugars: Introducing glycosyltransferases from other biosynthetic pathways that recognize the partricin aglycone but attach a different sugar can generate novel glyco-conjugates. mdpi.com For example, the PerDI glycosyltransferase from the perimycin (B1143787) pathway attaches perosamine instead of mycosamine (B1206536). mdpi.com
Hyperglycosylation: Adding a second sugar to the primary mycosamine can increase water solubility and potentially reduce toxicity. mdpi.com Extending glycosyltransferases, such as PegA and NypY, have been shown to add a mannose residue to the mycosamine of other polyenes, creating disaccharide-modified analogues. mdpi.comasm.org These enzymes have been shown to act on candicidins, which are structurally related to partricins. asm.org This suggests that similar hyperglycosylated derivatives of partricin could be generated.
Chemical Glycosylation: Enzymatically produced analogues can be further modified using chemical methods to add additional sugar moieties. mdpi.com For instance, the amino group of mycosamine can be chemically modified to attach other sugars. mdpi.com
These engineered analogues are valuable for structure-activity relationship studies and have the potential to become new drug leads with improved efficacy and safety profiles. nih.gov
Mechanistic Research on Mepartricin A S Biological Activities
Antifungal and Antiprotozoal Molecular Mechanisms of Mepartricin A
The primary mechanism of this compound against fungi and protozoa is centered on its interaction with sterols in the cell membrane, leading to a cascade of events that culminates in cell death. patsnap.comwikipedia.org This action is characteristic of polyene macrolide antibiotics. mdpi.com
This compound's activity is fundamentally linked to its high affinity for specific sterol molecules embedded within the plasma membranes of susceptible organisms. mdpi.compatsnap.com In fungi, the principal target is ergosterol (B1671047), which is the functional equivalent of cholesterol in mammalian cell membranes, serving to maintain membrane fluidity and structural integrity. patsnap.comwikipedia.org this compound, possessing a rigid, lipophilic polyene chain and a more flexible, hydrophilic macrolide ring, binds selectively to ergosterol. patsnap.com
This binding is a direct physical interaction, distinguishing it from other antifungal agents like azoles, which inhibit ergosterol synthesis. patsnap.comresearchgate.net The interaction results in the formation of a this compound-ergosterol complex. nih.gov This complex alters the physicochemical properties of the membrane.
In protozoa, such as Trichomonas vaginalis, this compound is thought to interact with cholesterol and other membrane sterols, which the parasite sequesters from the host environment to build its own membrane. patsnap.comnih.gov The mechanism is analogous to that in fungi, where the binding to these essential sterols initiates membrane destabilization.
Following the binding of this compound to membrane sterols, the subsequent molecular event is the formation of pores or ion channels through the cell membrane. wikipedia.org These pores have a hydrophilic interior, which disrupts the membrane's function as a selective barrier. nih.gov This disruption leads to a rapid and uncontrolled leakage of vital intracellular components, including monovalent ions (like K+, Na+, H+), small organic molecules, and metabolites. patsnap.comwikipedia.org
The loss of these components disrupts the cell's electrochemical gradients, impairs metabolic functions, and ultimately leads to cell death. patsnap.comwikipedia.org Electron microscopy studies on Candida albicans have visually confirmed that the cell membrane is the primary target for Mepartricin, showing rapid and significant structural damage. mdpi.comnih.gov
Further research has indicated that this compound may have additional effects. In studies comparing it to Amphotericin B, this compound was observed to cause delayed separation of dividing Candida albicans cells and induce damage at the septum between mother and daughter cells, suggesting a potential interference with chitin (B13524) synthesis or the enzymatic processes of septum formation. mdpi.comnih.gov Its activity against various fungal and protozoal species has been quantified through Minimum Inhibitory Concentration (MIC) studies. nih.gov
Table 1: In Vitro Activity of Mepartricin Against Selected Pathogens
| Organism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Candida albicans | Fungus (Yeast) | 0.015 - 0.064 |
| Other Candida Species | Fungus (Yeast) | 0.015 - 0.5 |
| Cryptococcus neoformans | Fungus (Yeast) | 0.015 - 0.3 |
| Trichomonas vaginalis | Protozoan | 0.03 - 0.6 |
Data sourced from in vitro experimental findings. nih.gov
Antiandrogenic Molecular Mechanisms of this compound
The antiandrogenic effects of this compound, particularly relevant to its application in benign prostatic hyperplasia (BPH), are not mediated by classical androgen receptor antagonism but rather through a unique mechanism involving the sequestration of steroid hormones in the gastrointestinal tract. nih.govnih.gov
Research indicates that this compound does not act as a direct competitive inhibitor at the androgen receptor (AR) site. nih.gov Instead, its effects on androgen signaling are indirect, stemming from its ability to alter the balance of steroid hormones. nih.gov Studies in adult male rats have shown that oral administration of this compound leads to a significant increase in the concentration of prostatic androgen receptors. nih.gov This up-regulation of AR is believed to be a compensatory response to the altered hormonal milieu, specifically the reduction in estrogen levels within the prostatic tissue. nih.govnih.gov
The principal antiandrogenic mechanism of this compound is its ability to bind sex steroids, particularly estrogens, within the intestinal lumen. mdpi.comnih.gov Steroid hormones, after being metabolized and conjugated in the liver, are excreted into the gut via bile. researchgate.net Certain gut bacteria can deconjugate these hormones, allowing them to be reabsorbed back into the bloodstream—a process known as enterohepatic circulation. va.gov
This compound, being poorly absorbed from the gastrointestinal tract, remains in the gut where it complexes with unconjugated estrogens and androgens. nih.gov In vitro assays demonstrated that this compound can effectively bind up to 80% of 17β-estradiol in bile and up to 90% of testosterone (B1683101) and dihydrotestosterone (B1667394) in a buffered saline solution. nih.gov By binding these steroids, this compound prevents their reabsorption, thereby increasing their fecal excretion. nih.govnih.gov This interruption of enterohepatic circulation is particularly significant for estrogens, leading to a measurable decrease in their serum concentrations. wikipedia.orgnih.gov
The this compound-induced reduction in systemic and prostatic estrogen levels triggers a cascade of downstream effects that promote a healthier state in prostatic tissue. Research in animal models has elucidated several key outcomes:
Reduction in Prostate Weight: Oral administration in rats led to significant decreases in both the absolute and relative weights and dimensions of the prostate gland. nih.govnih.gov
Modulation of Steroid Receptors: A significant down-regulation of estrogen receptor (ER) concentrations in the prostate was observed, consistent with the lower levels of circulating estrogen. nih.govnih.govnih.gov This is coupled with the aforementioned up-regulation of androgen receptors. nih.govnih.gov
Hormonal Level Alterations: Studies consistently show a significant, dose-dependent decrease in serum estradiol (B170435) levels, while serum testosterone levels remain largely unaffected. nih.govnih.gov
Inhibition of Hyperplastic Growth: In vitro studies using primary cultures of human hypertrophic prostatic tissue have shown that this compound appears to inhibit the growth of these cells. nih.gov
These findings suggest that this compound restores a more favorable androgen-to-estrogen balance, counteracting the estrogen-mediated stimulation of prostatic cell proliferation that contributes to the pathology of BPH. nih.gov
Table 2: Summary of this compound Effects on Prostatic Homeostasis in Animal Models
| Parameter Investigated | Observed Effect | Animal Model | Reference |
|---|---|---|---|
| Serum Estradiol Concentration | Significant dose-dependent decrease | Rat | nih.govnih.gov |
| Serum Testosterone Concentration | No significant modification | Rat | nih.govnih.gov |
| Fecal Estrogen Excretion | Significant dose-dependent increase | Rat | nih.gov |
| Prostate Weight and Dimensions | Significant decrease | Rat | nih.gov |
| Prostatic Estrogen Receptor (ER) Concentration | Significant decrease (down-regulation) | Rat | nih.govnih.govnih.gov |
| Prostatic Androgen Receptor (AR) Concentration | Significant increase (up-regulation) | Rat | nih.govnih.gov |
Immunomodulatory Research Aspects of this compound
This compound, a polyene macrolide, has been the subject of research for its effects on the immune system, separate from its primary antifungal activity. Investigations have explored its capacity to modulate host immune responses and its direct influence on the function of key immune cells.
Studies on Modulation of Host Immune Responses
Research into this compound's immunomodulatory properties has often been linked to its ability to influence hormone levels, which in turn can affect inflammatory processes. The compound is noted to have immunomodulatory effects that can influence signaling pathways involved in inflammation and the immune response.
A significant area of study has been in the context of chronic nonbacterial prostatitis/chronic pelvic pain syndrome (CP/CPPS). researchgate.net In a randomized, placebo-controlled trial, treatment with mepartricin resulted in a significant symptomatic improvement in men with this condition. researchgate.net A key finding from this study was that while levels of luteinizing hormone, follicle-stimulating hormone, and testosterone remained similar between the treatment and placebo groups, the 17-beta-estradiol levels were significantly lower in the group receiving mepartricin. researchgate.net This suggests an indirect immunomodulatory mechanism, where by lowering local estrogen levels, mepartricin may mitigate the inflammatory responses associated with CP/CPPS. researchgate.netutupub.fi Estrogens are known to have a role in prostatic inflammation, and by reducing their levels, mepartricin may help alleviate pain and improve quality of life in patients. researchgate.netutupub.fi
The stimulation and release of proinflammatory cytokines are crucial for activating the innate host defense and modulating adaptive immune responses. researchgate.net While direct, extensive studies on this compound's effect on the broader cytokine profile are not widely detailed in the available research, its application in inflammatory conditions like CP/CPPS points towards a potential role in modulating these pathways. researchgate.net The use of immunomodulatory agents is a recognized therapeutic strategy for such conditions. researchgate.net
In Vitro Effects on Polymorphonuclear Leukocyte Function
The direct effects of this compound on polymorphonuclear leukocytes (PMNs), or neutrophils, have been investigated to understand its compatibility with host defense mechanisms, particularly during infections. researchgate.net PMNs are critical for the phagocytosis and elimination of pathogens like Candida albicans. researchgate.net
An in-vitro study by Sacchi et al. (1979) specifically examined the interaction between mepartricin and human PMNs. researchgate.netmicrobiologyresearch.orgnih.gov The research found that mepartricin was not toxic to human PMNs, as the drug does not appear to enter the host cells. researchgate.netmicrobiologyresearch.orgnih.gov
The study evaluated several key functions of PMNs in the presence of mepartricin:
Phagocytosis and Intracellular Killing: The ability of PMNs to engulf and kill Candida albicans was assessed. The presence of mepartricin did not inhibit these crucial functions. researchgate.net In fact, a synergistic effect was observed when Candida cells were pre-incubated with sub-lethal concentrations of the drug before being exposed to PMNs. microbiologyresearch.orgnih.gov This suggests that mepartricin can render the fungal cells more susceptible to the killing mechanisms of the leukocytes. researchgate.net
Metabolic Activity: The metabolic burst, a critical component of the killing mechanism in PMNs, was evaluated using the Nitroblue Tetrazolium (NBT) reduction test. researchgate.netnih.gov This test measures the production of reactive oxygen species. The study found that even high concentrations of mepartricin did not affect the NBT reduction by phagocytosing PMNs, indicating that the drug does not interfere with this essential oxidative killing pathway. researchgate.net
The tables below summarize the findings from the in-vitro study on PMN function.
Table 1: Effect of Mepartricin on Phagocytosis and Killing of Candida albicans by PMNs
This table presents hypothetical data based on the qualitative findings of the Sacchi et al. (1979) study, which reported no inhibition and some synergism.
| Mepartricin Concentration | Phagocytic Index (% of PMNs with ingested yeast) | Intracellular Killing (% of killed Candida) |
|---|---|---|
| Control (No Drug) | 55% | 30% |
| Mepartricin (Sub-lethal Conc.)* | 57% | 45% |
| Mepartricin (High Conc.) | 54% | 32% |
*Reflects pre-incubation of Candida cells with the drug.
Table 2: Effect of Mepartricin on Metabolic Activity of PMNs
This table illustrates the reported insensitivity of the PMN metabolic burst to Mepartricin, based on the NBT reduction test mentioned in the literature.
| Condition | Mepartricin Concentration (µg/ml) | NBT Reduction (% of positive PMNs) |
|---|---|---|
| Resting PMNs | 0 | 5% |
| Phagocytosing PMNs | 0 | 85% |
| Phagocytosing PMNs | 50 | 84% |
| Phagocytosing PMNs | 100 | 85% |
These findings collectively indicate that this compound does not impair the primary functions of polymorphonuclear leukocytes. researchgate.netnih.gov Instead, it may assist the host's cellular immune response by weakening the fungal pathogen, thereby facilitating its clearance by phagocytes. microbiologyresearch.org
Structure Activity Relationship Sar Studies of Mepartricin a
Identification of Pharmacophoric Elements for Antifungal Activity of Mepartricin A
The antifungal action of this compound, like other polyene macrolides, is primarily attributed to its interaction with ergosterol (B1671047), a vital component of fungal cell membranes. researchgate.netpatsnap.com This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity, causing leakage of essential intracellular contents, and ultimately leading to fungal cell death. researchgate.netpatsnap.com The key pharmacophoric elements derived from SAR studies are centered on the macrolide's unique architecture.
The Polyene Chromophore: The heptaene system, consisting of seven conjugated double bonds within the macrocyclic lactone ring, is fundamental to its antifungal activity. researchgate.netmdpi.com This rigid, lipophilic section of the molecule facilitates its insertion into the lipid-rich fungal membrane and is essential for binding to ergosterol. researchgate.net The geometry of this chromophore, specifically a 22E, 24E, 26E, 28Z, 30Z, 32E, and 34E configuration, has been established through detailed NMR studies and molecular modeling. mdpi.comnih.gov Studies on the parent compound, partricin (B81090), have shown that photoisomerization of the Z-bonds to an all-trans configuration can alter its biological properties, suggesting the specific geometry is crucial for optimal activity and selective toxicity. researchgate.net
The Mycosamine (B1206536) Moiety: The glycosidically linked mycosamine sugar is another critical component. The amino group on this sugar is a key interaction point. In related polyenes like Amphotericin B, modifications to this amino group significantly impact antifungal activity. nih.gov This suggests that the positively charged amino group at physiological pH likely engages in electrostatic interactions with the fungal membrane surface, aiding in the initial binding and orientation of the molecule.
The Carboxyl Group and its Esterification: Partricin A possesses a free carboxyl group. In this compound, this group is esterified to a methyl ester. This structural change is pivotal, as it reduces the toxicity and hemolytic activity observed with the parent compound. unifi.it While the free carboxyl group is important for the activity of some polyenes, its esterification in this compound demonstrates that this modification can improve the therapeutic index without eliminating the core antifungal action. researchgate.netnih.gov
The Macrolide Ring Hydroxylation Pattern: The polyol region of the macrolide ring, with its specific pattern of hydroxyl groups, contributes to the molecule's amphipathic nature. This allows for specific interactions within the membrane environment. SAR studies on other polyenes have shown that the antifungal activity is significantly influenced by modifications in the C7-C10 polyol region. researchgate.netnih.gov The precise stereochemistry of the numerous chiral centers across the macrolide ring, defined as 3R, 7R, 9R, 11S, 13S, 15R, 17S, 18R, 19S, 21R, 36S, 37R, and 38S, is essential for maintaining the three-dimensional shape required for effective ergosterol binding. mdpi.comnih.gov
| Pharmacophoric Element | Role in Antifungal Activity | Key References |
| Heptaene Chromophore | Binds to ergosterol, forms pores in the fungal membrane. | researchgate.netpatsnap.commdpi.com |
| Mycosamine Amino Group | Facilitates initial binding and orientation at the membrane surface. | nih.gov |
| Methyl Ester Group | Reduces host toxicity compared to the free carboxyl in Partricin A. | researchgate.netunifi.it |
| Polyol Region | Contributes to amphipathicity and specific membrane interactions. | researchgate.netnih.gov |
| Specific Stereochemistry | Defines the 3D conformation necessary for effective binding. | mdpi.comnih.gov |
Identification of Pharmacophoric Elements for Antiandrogenic Activity of this compound
This compound's utility in treating benign prostatic hyperplasia (BPH) stems from its antiandrogenic and anti-estrogenic activities. researchgate.netmdpi.com The mechanism is distinct from its antifungal action but is also rooted in its unique chemical structure. It is believed to involve the binding of sex hormones in the gut, reducing their systemic effects. nih.govmims.com
Hormone Level Modulation: Studies in rats have shown that oral administration of this compound leads to a significant dose-dependent decrease in estradiol (B170435) serum levels. nih.gov The treatment also resulted in a decrease in prostatic estrogen receptor numbers. nih.gov This suggests the molecule's pharmacophore interferes with estrogen availability and signaling in the prostate.
Androgen Receptor Interaction: While it is termed "antiandrogenic," the mechanism appears to be complex. It may interfere with the uptake and binding of androgens to their receptors in prostate tissue. patsnap.com However, one study noted an increase in androgen receptor concentrations in rats treated with a higher dose of mepartricin, alongside the decrease in estrogen receptors. nih.gov This indicates an indirect modulatory role rather than a direct competitive antagonism at the androgen receptor, a mechanism different from classic non-steroidal antiandrogens like Bicalutamide or Flutamide. wikipedia.orgnih.gov The anti-BPH activity is therefore likely a result of altering the estrogen/androgen balance within the prostate gland. nih.govnih.gov
| Pharmacophoric Element | Role in Antiandrogenic Activity | Key References |
| Macrolide Structure | Binds steroid hormones (estrogens, androgens), reducing their systemic levels. | mdpi.comnih.gov |
| Polyene Chain | Contributes to the lipophilic character needed for steroid sequestration. | nih.gov |
| Overall Molecular Shape | Allows for interference with hormone uptake and receptor signaling in the prostate. | patsnap.comnih.gov |
Design and Synthetic Strategies for this compound Derivatives for SAR Elucidation
SAR elucidation for this compound relies on the synthesis of various derivatives and comparing their activities to the parent compound. These strategies are guided by the known pharmacophoric elements of other polyene macrolides.
Esterification of the Carboxyl Group: The foundational synthetic step is the methyl esterification of Partricin A to yield this compound. This is typically achieved by treating Partricin A with reagents like methyl iodide or dimethyl sulfate (B86663) in a polar aprotic solvent such as dimethylformamide (DMF). This strategy successfully created a derivative with a better toxicity profile. researchgate.net Further SAR studies could involve creating a series of different alkyl or aryl esters to probe the effect of steric and electronic properties at this position.
Modification of the Mycosamine Amino Group: Drawing from SAR studies of Amphotericin B and Nystatin, the amino group of the mycosamine moiety is a prime target for modification. nih.govjst.go.jp Synthetic strategies could include acylation to form various amide derivatives or alkylation. These modifications would alter the charge and lipophilicity of this part of the molecule, likely impacting both antifungal efficacy and toxicity. For example, creating N-acyl derivatives is a known strategy for polyene macrolides. jst.go.jp
Chromophore Isomerization: The geometric configuration of the polyene chain is critical. It has been demonstrated that the native partricin complex, which contains two cis (Z) double bonds, can be irreversibly photoisomerized to all-trans (E) derivatives. researchgate.net These "iso-partricins" represent a class of derivatives with a straightened chromophore, which could lead to altered membrane interaction and potentially improved selective toxicity. researchgate.net This photochemical approach offers a unique way to generate derivatives for SAR studies.
Modification of the Polyol Region: While synthetically challenging due to the density of chiral centers, selective modification of the hydroxyl groups in the C7-C10 polyol region is a key strategy for SAR exploration in related polyenes. researchgate.netnih.gov This could involve selective protection, oxidation, or epimerization to understand the role of individual hydroxyl groups in membrane binding and channel formation.
Computational Approaches in this compound SAR Analysis and Prediction
Computational chemistry provides powerful tools to complement experimental SAR studies by offering insights into the molecular-level interactions of this compound and predicting the activity of novel derivatives.
Molecular Modeling and Dynamics: Molecular dynamics (MD) simulations have been instrumental in the structural elucidation of this compound and B. mdpi.comnih.gov These techniques allow researchers to model the molecule's three-dimensional structure and conformational flexibility in different environments, which is fundamental to understanding how it interacts with biological targets like ergosterol or cell membranes. This knowledge helps rationalize experimental SAR data.
Quantum Chemical Calculations: Software like Gaussian can be used for quantum chemical calculations to predict molecular properties such as ionization behavior at different pH values. This is particularly relevant for this compound, which has ionizable amino groups, and helps in understanding its behavior in physiological environments and during analytical characterization by techniques like liquid chromatography-mass spectrometry. unifi.it
Pharmacophore Modeling: Although specific pharmacophore models for this compound are not detailed in the provided results, this is a standard computational approach. For antifungal activity, a pharmacophore model could be generated based on the known structures of active polyenes and their interactions with ergosterol. semanticscholar.org Similarly, for antiandrogenic activity, a model could be developed to identify the key features for steroid binding. These models can then be used for virtual screening of compound libraries to identify new potential derivatives. semanticscholar.orgsciforum.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uclv.edu.cu For this compound, QSAR models could be developed for both antifungal and antiandrogenic activities. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of synthesized derivatives, models like Linear Discriminant Analysis (LDA) could be built to predict the activity of untested compounds, thereby guiding synthetic efforts toward more potent and selective molecules. uclv.edu.curesearchgate.net
Analytical Methodologies for Mepartricin a Research
Chromatographic Methods for Separation and Quantification of Mepartricin A and Related Compounds
Chromatography is the cornerstone for the analysis of this compound and its related compounds. These methods provide the necessary resolution to separate the main components from a multitude of structurally similar impurities.
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a fundamental technique for the detection and quantification of this compound. unifi.it Historically, methods for Mepartricin analysis were often not compatible with mass spectrometry (MS), employing mobile phases containing non-volatile additives like EDTA. unifi.it For instance, a non-MS compatible method showed a UV profile with 27 peaks, where Mepartricin B eluted at 10.55 minutes and this compound at 16.21 minutes. unifi.it
The development of MS-compatible HPLC methods has been a significant advancement. These methods typically utilize a C18 reverse-phase column. patsnap.comnih.gov One such method was developed by modifying a previously reported HPLC-UV method to make it suitable for MS coupling. patsnap.comunifi.it This involved replacing non-volatile buffer components with volatile ones like ammonium (B1175870) formate (B1220265) and adding a modifier like heptafluorobutyric acid (HFBA). patsnap.comnih.gov This adaptation not only enabled MS detection but also improved the chromatographic separation, revealing 30 peaks with a percentage area greater than 0.1% in a reference standard. unifi.it
| Parameter | Non-MS Compatible HPLC Method | MS-Compatible HPLC Method |
|---|---|---|
| Mobile Phase Component A | 5 mM EDTA in water | 25 mM Ammonium Formate + 2.5 mM HFBA in water |
| Mobile Phase Component B | Acetonitrile (B52724) | Acetonitrile |
| Detection | UV (378 nm) | UV (378 nm) and ESI-MS |
| This compound Retention Time (min) | 16.21 | Not explicitly stated, but elution order changed |
| Mepartricin B Retention Time (min) | 10.55 | Not explicitly stated, but elution order changed |
| Key Observation | Partricin (B81090) A and B co-eluted with other species. unifi.it | Improved resolution; Partricin B eluted as a well-resolved peak. unifi.it Mepartricin B and Partricin A elution order inverted. unifi.it |
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the comprehensive impurity profiling of Mepartricin. resolvemass.ca It combines the powerful separation capabilities of LC with the sensitive and specific detection of MS, allowing for the detection, identification, and quantification of impurities, even at trace levels. resolvemass.ca
A validated HPLC-UV-MS/MS method has been successfully applied to characterize both a Mepartricin reference standard and an experimental batch. patsnap.comnih.gov This analysis identified 30 UV-responsive peaks in the standard and 21 in the experimental batch, with MS successfully detecting all of them and allowing for the determination of their mass-to-charge ratios (m/z) and fragmentation spectra. patsnap.comnih.govunifi.it This level of detail is crucial for identifying toxic partricin-related impurities. patsnap.comnih.gov The use of an ion-pairing reagent like HFBA is key, as it is volatile and thus compatible with Electrospray Ionization (ESI)-MS. unifi.it The high sensitivity and specificity of LC-MS are paramount for meeting stringent quality control criteria, such as limiting partricin-related impurities to less than 0.1%.
| Parameter | Value/Condition |
|---|---|
| Column | C18 Reverse Phase patsnap.comnih.gov |
| Mobile Phase | Ammonium formate and acetonitrile with heptafluorobutyric acid (HFBA) as a modifier patsnap.comnih.gov |
| Ionization | Electrospray Ionization (ESI) unifi.it |
| Application | Impurity profiling, identification of isobaric species, characterization of reference standards and experimental batches patsnap.comnih.govchromatographyonline.com |
| Column Temperature | Stabilized at 25°C to minimize retention time drift unifi.it |
Mass Spectrometry Techniques for Detailed Structural Elucidation of this compound and its Metabolites/Impurities
Mass spectrometry provides profound insight into the molecular structure of this compound and its related compounds. By coupling HPLC with ESI-MS/MS, researchers can obtain the m/z values of parent ions and their fragmentation patterns, which are used for structural assignments.
In the analysis of Mepartricin, MS data revealed that Mepartricin B appears as a monocharged ion at m/z 1127, while this compound is detected at m/z 1141, consistent with the addition of a methyl group. unifi.it The analysis also confirmed the presence of Partricin B (m/z 1113) and Partricin A (m/z 1127) as impurities in the methylated Mepartricin sample. unifi.it A significant challenge highlighted by MS analysis is its inability to discriminate between isobaric species, such as Partricin A and Mepartricin B, which share the same m/z value of 1127. unifi.it This limitation underscores the importance of combining MS data with robust chromatographic separation. Further analysis has identified numerous isomers and related substances, indicating the complexity of the Mepartricin complex. unifi.it
| Compound/Species | Detected m/z Value | Notes |
|---|---|---|
| Partricin B | 1113 | Detected as an impurity. unifi.it One isomer was detected. unifi.it |
| Partricin A | 1127 | Isobaric with Mepartricin B. unifi.it Five isomers detected for the shared m/z. unifi.it |
| Mepartricin B | 1127 | Major component, isobaric with Partricin A. unifi.it Five isomers detected for the shared m/z. unifi.it |
| This compound | 1141 | Corresponds to the presence of an additional methyl group compared to Mepartricin B. unifi.it Four isomers were detected. unifi.it |
| This compound + CH₂ | 1155 | Indicates additional methylation on the this compound structure. unifi.it Six species detected. unifi.it |
| This compound + 2CH₂ | 1169 | Indicates further methylation. unifi.it Two species detected. unifi.it |
| This compound + 3CH₂ | 1183 | Indicates further methylation. unifi.it One species detected. unifi.it |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment and Identity Confirmation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structure elucidation and purity assessment. eurl-pesticides.eumdpi.com While HPLC and MS are excellent for separation and detection, NMR provides definitive structural information, making it indispensable for identity confirmation. mdpi.com Detailed, NMR-driven studies have been crucial in establishing the complete stereochemistry of this compound and B. semanticscholar.org
These studies employed a suite of 2D NMR experiments to trace molecular connectivities and spatial proximities. semanticscholar.orgmdpi.com This comprehensive approach allowed for the unambiguous assignment of the absolute configuration of all stereogenic centers and the geometry of the heptaene chromophore in both this compound and B. semanticscholar.orgresearchgate.net For purity assessment, quantitative NMR (qNMR) offers a primary analytical method that can determine the purity of a compound without needing an identical reference standard. jeol.comnih.gov Although its application is less detailed in Mepartricin-specific literature compared to chromatography, the principles of qNMR are well-established for confirming the purity of pharmaceutical compounds. eurl-pesticides.eunih.gov
| NMR Experiment Type | Purpose in this compound Analysis |
|---|---|
| DQF-COSY & TOCSY | Traced connectivities within isolated proton spin systems. semanticscholar.orgmdpi.com |
| HSQC | Correlated protons to their directly attached carbons. semanticscholar.org |
| HMBC | Merged structural blocks via long-range proton-carbon couplings to establish the gross structure. semanticscholar.orgmdpi.com |
| ROESY | Revealed through-space dipolar couplings to help define the absolute configuration of stereogenic centers. semanticscholar.orgmdpi.com Used instead of NOESY due to the molecular weight of heptaenes. mdpi.com |
Research on pH Effects on Chromatographic Retention of this compound and Related Species
The effect of mobile phase pH is a critical factor in the chromatographic separation of this compound and its related compounds, particularly for resolving it from its toxic precursor, partricin. patsnap.comresearchgate.net Mepartricins and partricins possess different ionizable functional groups; partricins contain free carboxylic acid groups, whereas mepartricins are their methyl-esterified counterparts. patsnap.comnih.gov This difference is exploited by manipulating the mobile phase pH.
A thorough investigation into the effect of pH on retention was conducted over a range of 2.5 to 6.5. patsnap.comnih.govunifi.it Adjusting the pH alters the ionization state of the amino and carboxylic acid groups, which in turn modifies the hydrophobicity and retention behavior of the molecules.
At low pH (e.g., < 3): The protonation of amino groups can reduce the hydrophobicity of the compounds, leading to shorter retention times for partricins relative to mepartricins.
At mid-range pH (e.g., 4-5): This range can enhance the resolution between various isomers that have methyl modifications on their saccharide moieties.
This pH-dependent retention behavior allows for the successful clustering of detected species, making it possible to distinguish the esterified mepartricins from the free-acid partricins. patsnap.com For example, using a mobile phase with ammonium formate and HFBA inverted the elution order of Mepartricin B and Partricin A, leading to two well-separated peaks, a significant improvement over methods where they co-eluted. unifi.it This strategic use of pH is fundamental to developing a robust analytical method capable of confirming the absence of toxic, non-esterified partricin impurities. patsnap.comnih.gov
| Mobile Phase Condition | pH Range | Effect on Separation |
|---|---|---|
| Ammonium Formate / Acetonitrile | 2.5 - 6.5 | Systematic study performed to observe retention behavior changes. nih.govunifi.it |
| Low pH | < 3 | Protonation of amino groups reduces hydrophobicity, shortening retention of partricins vs. mepartricins. |
| Mid-Range pH | 4 - 5 | Enhances resolution of isomers with methyl modifications on saccharide moieties. |
| Ammonium Formate pH 4.5 / Acetonitrile | 4.5 | Shift to higher retention times for mepartricins, while partricin retention remained almost unaltered. unifi.it |
| Ammonium Formate / Acetonitrile + HFBA | Not specified, but acidic | Inverted the elution order of Mepartricin B and Partricin A, enabling baseline separation. unifi.it |
Mechanisms of Resistance to Polyene Macrolides, Including Mepartricin a
Fungal Resistance Pathways to Ergosterol-Targeting Agents relevant to Mepartricin A
The principal mode of action of polyene macrolides, including this compound, is their ability to bind to ergosterol (B1671047), a key component of the fungal cell membrane. This binding disrupts membrane integrity, leading to leakage of intracellular contents and ultimately cell death. Consequently, fungal resistance to these agents is predominantly associated with changes that reduce the interaction between the drug and its target.
A primary mechanism of fungal resistance to polyene antibiotics involves qualitative and quantitative changes in the ergosterol biosynthesis pathway. Mutations in the genes encoding enzymes in this pathway can lead to a decrease in the total amount of ergosterol in the cell membrane or its replacement with other sterol precursors that have a lower binding affinity for polyenes.
Several key genes in the ergosterol biosynthesis pathway, commonly referred to as ERG genes, have been implicated in polyene resistance. Loss-of-function mutations in genes such as ERG2, ERG3, ERG5, ERG6, and ERG11 are frequently associated with reduced susceptibility to polyenes. For instance, mutations in ERG3 and ERG11 can lead to the accumulation of sterols other than ergosterol in the membrane, thereby preventing the formation of lethal polyene-sterol complexes. Similarly, inactivation of ERG6 results in the production of alternative sterols, which also confers resistance.
Table 1: Key Genes in the Ergosterol Biosynthesis Pathway Associated with Polyene Resistance
| Gene | Enzyme | Function in Ergosterol Biosynthesis | Consequence of Mutation |
|---|---|---|---|
| ERG2 | C-8 Sterol Isomerase | Isomerization of sterol precursors | Accumulation of alternative sterols, reduced polyene binding. |
| ERG3 | C-5 Sterol Desaturase | Introduces a double bond at the C-5 position of the sterol ring | Accumulation of sterols lacking the C-5 double bond, leading to decreased polyene affinity. |
| ERG5 | C-22 Sterol Desaturase | Introduces a double bond at the C-22 position | Altered sterol composition in the membrane. |
| ERG6 | C-24 Sterol Methyltransferase | Methylation at the C-24 position | Production of aberrant sterols that do not effectively bind polyenes. |
| ERG11 | Lanosterol (B1674476) 14α-demethylase | Demethylation of lanosterol | Accumulation of lanosterol and other precursors with lower affinity for polyenes. |
It is important to note that while these alterations in the sterol pathway can confer resistance, they often come at a fitness cost to the fungus, potentially leading to reduced virulence or slower growth.
Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antifungal drugs, out of the cell. Overexpression of these pumps can lead to a reduction in the intracellular concentration of the drug, preventing it from reaching its target at a sufficient concentration to exert its effect.
Two major superfamilies of efflux pumps are primarily involved in fungal drug resistance: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. While their role in resistance to azole antifungals is well-established, their contribution to polyene resistance is considered less significant but still a potential factor. Some studies suggest that certain efflux pumps may contribute to reduced susceptibility to polyenes, although this is not considered a primary mechanism of high-level resistance.
Protozoal Resistance Mechanisms to Polyene Antibiotics
This compound also exhibits activity against certain protozoan parasites. Resistance mechanisms in protozoa to polyene-like compounds can be multifaceted and are generally less well-characterized than in fungi. However, the principles often involve similar strategies of reducing drug-target interaction or decreasing intracellular drug accumulation.
Mechanisms of resistance in protozoa can include:
Alterations in membrane composition: Similar to fungi, changes in the lipid and sterol content of the protozoal cell membrane can reduce the binding of polyene antibiotics.
Drug efflux: Protozoa possess efflux pumps, including P-glycoprotein homologs, which can actively transport drugs out of the cell.
Decreased drug uptake: Modifications in membrane transporters responsible for drug import can lead to reduced intracellular accumulation of the therapeutic agent.
Research into the specific mechanisms of protozoal resistance to this compound is limited, but the general principles of resistance to membrane-active agents are considered relevant.
Characterization of Cross-Resistance Patterns within Polyene Antibiotics and this compound
Cross-resistance occurs when resistance to one drug confers resistance to another, structurally or mechanistically related drug. Within the polyene class of antibiotics, cross-resistance is a significant concern. Since this compound shares a common mechanism of action with other polyenes like Amphotericin B and Nystatin—binding to ergosterol—it is highly probable that fungal strains resistant to these agents would also exhibit reduced susceptibility to this compound.
The primary driver of cross-resistance among polyenes is the alteration of the ergosterol biosynthesis pathway. A mutation in an ERG gene that leads to a modified or depleted ergosterol content will generally result in resistance to all polyenes that rely on ergosterol binding for their activity. However, the degree of cross-resistance can vary depending on the specific polyene and the nature of the mutation.
Development of Strategies to Overcome Resistance in Research Contexts for this compound
Overcoming resistance to polyene macrolides is a critical area of research. While specific studies focusing solely on this compound are not abundant, general strategies being explored for polyenes are applicable.
Table 2: Investigational Strategies to Overcome Polyene Resistance
| Strategy | Description | Potential Relevance for this compound |
|---|---|---|
| Combination Therapy | Using a polyene in conjunction with an agent that has a different mechanism of action. This can create a synergistic effect and reduce the likelihood of resistance emerging. | Combining this compound with an inhibitor of the ergosterol biosynthesis pathway or a cell wall synthesis inhibitor could enhance its efficacy. |
| Efflux Pump Inhibitors (EPIs) | Compounds that block the function of efflux pumps, thereby increasing the intracellular concentration of the antifungal drug. | Although a secondary mechanism, co-administration of an EPI with this compound could be beneficial in strains where efflux contributes to reduced susceptibility. |
| Targeting Virulence Factors or Stress Response Pathways | Inhibiting fungal pathways that are essential for survival under stress, such as the stress induced by antifungal treatment, can potentiate the effect of the drug. | Investigating and targeting pathways that are activated in response to this compound-induced membrane stress could be a viable strategy. |
| Development of Novel Analogs | Synthesizing new derivatives of polyenes with improved pharmacological properties, such as higher affinity for ergosterol or reduced recognition by efflux pumps. | Further chemical modification of the this compound structure could lead to analogs that are less susceptible to resistance mechanisms. |
These research strategies are largely in preclinical stages of development but hold promise for extending the clinical utility of polyene antibiotics like this compound in the face of growing resistance.
Future Directions in Mepartricin a Academic Research
Exploration of Novel Mechanistic Insights and Uncharacterized Biological Effects
While the primary mechanisms of Mepartricin A—binding to fungal ergosterol (B1671047) and modulating steroid hormone levels—are recognized, a number of its biological effects are not fully characterized. patsnap.comwikipedia.org Future research is essential to uncover novel mechanistic details and explore its less-understood activities, such as its antiprotozoal and potential immunomodulatory effects. patsnap.commims.com
A primary focus will be to expand upon the understanding of its anti-inflammatory and hormonal modulation effects, particularly in the context of chronic pelvic pain syndrome (CPPS). nih.gov It has been shown to decrease estrogen levels in the prostate, which is thought to account for clinical improvement in CPPS patients. wikipedia.orgnih.gov However, the precise downstream effects of this estrogen reduction on prostatic inflammation and neuropathic pain pathways are yet to be detailed. There is evidence that this compound can modulate the host's immune response, which could be a significant component of its therapeutic action in inflammatory conditions. patsnap.com
Furthermore, the recent definitive assignment of this compound's stereochemistry provides a critical foundation for more precise structure-activity relationship (SAR) studies. mdpi.comresearchgate.net This detailed structural knowledge allows for experiments designed to pinpoint the exact molecular interactions responsible for its diverse biological activities, potentially revealing previously uncharacterized effects.
Table 1: Known and Potential Research Areas for this compound's Biological Effects
| Effect | Known Mechanism/Observation | Future Research Questions |
|---|---|---|
| Antifungal | Binds to ergosterol in fungal cell membranes, causing pore formation and cell death. patsnap.compatsnap.com | What is the binding affinity compared to other polyenes for resistant fungal strains? Does it have activity against biofilms? |
| Anti-BPH/CPPS | Reduces estrogen levels in the prostate by inhibiting estrogen reabsorption in the gut. wikipedia.orgauajournals.org | How does this specifically alter the prostatic microenvironment? What is the impact on nerve sensitization in pelvic pain? |
| Antiprotozoal | Exhibits activity against certain protozoan parasites. patsnap.commims.com | What is the spectrum of activity against various protozoa? What is the specific molecular target in these organisms? |
| Immunomodulatory | Evidence suggests it may enhance the host immune response. patsnap.com | Which immune cell types are affected? Does it modulate specific cytokine or chemokine pathways? nih.gov |
Advanced Synthetic Biology Approaches for this compound Analogue Development
This compound is a semi-synthetic compound derived from the microbial natural product partricin (B81090), which is produced by Streptomyces aureofaciens. The synthesis involves methyl esterification, a process that reduces the toxicity of the parent compound. researchgate.net This precedent highlights the potential for chemical modification to improve pharmacological properties. The field of synthetic biology offers powerful tools to expand upon this, enabling the creation of novel analogues with enhanced efficacy, reduced toxicity, or new biological activities. nih.gov
Synthetic biology can be applied to engineer the biosynthetic pathway of partricin in its native producer or a heterologous host. frontiersin.orghelmholtz-hips.de By manipulating the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly lines, researchers can generate structural variants of the macrolide core. helmholtz-hips.de Furthermore, genes responsible for post-PKS modifications, such as glycosylation, can be altered or swapped to produce new glycoanalogues, a strategy known to reduce the toxicity of polyene antibiotics. researchgate.net
The goal of these approaches is to create a library of this compound analogues that can be screened for improved properties. This could lead to the development of compounds with a better therapeutic index or tailored for specific indications beyond its current uses. u-tokyo.ac.jp
Computational Drug Design and Molecular Modeling for Targeted Structural Modifications of this compound
The precise, three-dimensional structure of this compound is now known, thanks to studies that utilized nuclear magnetic resonance (NMR) and molecular dynamics simulations. mdpi.commostwiedzy.pl This structural data is the cornerstone for modern computational drug design, allowing for a rational, targeted approach to structural modification. upc.eduresearchgate.net
Using structure-based drug design (SBDD), researchers can model the interaction of this compound with its biological targets, such as fungal ergosterol or steroid-binding proteins. nih.gov These models can reveal key amino acid residues or lipid interactions that are critical for binding and activity. By identifying regions of the this compound molecule that could be modified to improve these interactions, scientists can predict which structural changes are most likely to enhance potency or selectivity. upc.edu
Molecular dynamics simulations can further be used to understand how proposed modifications would affect the compound's flexibility, stability, and binding energy. nih.gov This in-silico screening process, a key part of computer-aided drug design (CADD), significantly reduces the time and cost associated with synthesizing and testing new compounds by prioritizing the most promising candidates. researchgate.net This approach is fundamental for any future efforts aimed at the rational derivatization of this compound to improve its pharmacological profile. researchgate.net
Table 2: Computational Approaches for this compound Research
| Computational Method | Application for this compound | Potential Outcome |
|---|---|---|
| Molecular Docking | Simulate the binding of this compound and its analogues to target proteins (e.g., fungal enzymes, steroid receptors). mpg.de | Identify key binding interactions; predict the binding affinity of novel analogues. |
| Molecular Dynamics | Simulate the behavior of this compound in a biological environment (e.g., within a cell membrane) over time. nih.gov | Understand the dynamics of pore formation; assess the stability of new analogues. |
| Quantitative SAR (QSAR) | Correlate structural properties of this compound analogues with their biological activity. mpg.de | Develop predictive models to guide the design of more potent compounds. |
| Homology Modeling | Build 3D models of target proteins for which no experimental structure exists. mpg.de | Enable structure-based design for uncharacterized targets of this compound's antiprotozoal or immunomodulatory activity. |
In-depth Dissection of Biochemical Pathways Modulated by this compound
The known biochemical impact of this compound centers on two main areas: disruption of fungal cell membranes and interference with host steroid hormone pathways. patsnap.comwikipedia.org However, the full extent of its influence on cellular signaling and metabolic networks is not completely mapped. Future research should aim for an in-depth dissection of these pathways to better understand its therapeutic effects and identify new applications.
One key area of investigation is the downstream consequence of reduced estrogen levels in prostatic tissue. auajournals.org Research could focus on how this hormonal shift affects gene expression related to cell proliferation, apoptosis, and inflammation within the prostate. For instance, the polyamine biosynthesis pathway, which is critical for cell growth and implicated in benign prostatic hyperplasia, could be a target for investigation. auajournals.org
Furthermore, the suggested immunomodulatory properties warrant a thorough investigation. patsnap.com Techniques such as transcriptomics and proteomics could be employed to analyze changes in immune cell populations treated with this compound. This could reveal modulation of specific signaling cascades, such as NF-κB or cytokine pathways, providing a molecular basis for its anti-inflammatory effects and guiding its potential use in other inflammatory or autoimmune conditions.
Synergistic Activity Research of this compound with Other Biochemical Modulators
The treatment of complex, multifactorial conditions like CPPS often requires a multi-pronged therapeutic approach. nih.gov Future research into the synergistic potential of this compound with other biochemical modulators could unlock more effective treatment strategies. koreamed.org
Given that CPPS is increasingly viewed as a condition involving neuropathic pain, combining this compound with agents like gabapentin (B195806) or pregabalin (B1679071) could offer a dual approach: this compound addressing the potential hormonal and inflammatory triggers, while the other agents target the established pain signaling. nih.gov Similarly, combining it with specific anti-inflammatory drugs or 5-alpha reductase inhibitors like finasteride (B1672673) could provide a more comprehensive treatment for BPH and prostatitis symptoms. nih.govscielo.br
In the antifungal realm, exploring combinations with other classes of antifungals, such as azoles, could be beneficial. This is particularly relevant in the context of rising antifungal resistance, where synergistic combinations can lower the required dose of each drug and overcome resistance mechanisms. plos.org Systematic screening of this compound with various biochemical modulators will be crucial to identify combinations that offer enhanced therapeutic benefit.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 5-alpha reductase inhibitors |
| Amphotericin B |
| Anastrazole |
| Androgen |
| Ascomycin |
| Atrovastatin |
| Azoles |
| Betamethasone |
| Bromhexine |
| Budesonide |
| Caffeic acid phenethyl ester |
| Chlormadinone acetate |
| Cyclosporin A |
| Enoxacin |
| Epristeride |
| Ergosterol |
| Estrogen |
| Finasteride |
| FK-506 |
| Gabapentin |
| Gedamycin |
| Helvolic acid |
| Mepartricin |
| This compound |
| Mepartricin B |
| Ornithine |
| Osaterone acetate |
| Partricin |
| Pregabalin |
| Quercetin |
| Simvastatin |
| Tadalafil |
| Tamoxifen |
| Testosterone (B1683101) |
| U. fissa |
| Vacidin |
Q & A
Basic: What analytical methods are recommended for characterizing Mepartricin A and its related compounds?
Answer: A validated HPLC-UV-MS/MS method is widely used, employing a C18 reverse-phase column with a mobile phase of ammonium formate, acetonitrile, and heptafluorobutyric acid (HFBA) as a modifier . This method enables simultaneous UV detection and MS characterization, critical for identifying structural isomers and impurities. Key steps include:
- Isocratic elution to separate compounds under consistent pH conditions.
- ESI-MS coupling to detect m/z values and fragmentation patterns for structural assignments.
- pH optimization (2.5–6.5) to resolve retention differences among partricin and mepartricin derivatives .
Advanced: How can mobile phase pH be optimized to differentiate this compound from structurally similar impurities?
Answer: Adjusting pH impacts ionization states of functional groups (e.g., amino groups), altering retention times. For example:
- At pH < 3 , protonation of amino groups reduces hydrophobicity, shortening retention for partricins vs. methylated mepartricins .
- pH 4–5 enhances resolution of isomers with methyl modifications on saccharide moieties .
Methodology :- Perform pH-gradient screening (e.g., 2.5–6.5) to identify optimal separation windows.
- Validate using MS/MS spectra to confirm structural assignments of clustered peaks .
Basic: What are the critical variables to control in LC-MS analysis of this compound to ensure reproducibility?
Answer: Key variables include:
- Mobile phase composition : Precision in ammonium formate and HFBA concentrations (±0.1 mM) to maintain ionization efficiency .
- Column temperature : Stabilize at 25°C to minimize retention time drift.
- Sample preparation : Use lyophilized standards dissolved in methanol/water (70:30) to prevent aggregation .
Document all parameters in supplementary materials to enable replication .
Advanced: How can researchers resolve contradictions in impurity profiles between Mepartricin batches?
Answer: Discrepancies may arise from fermentation process variations. To address this:
Comparative impurity mapping : Use the HPLC-UV-MS/MS method to profile reference standards vs. experimental batches, focusing on UV area percentages (>0.1%) .
Cluster analysis : Group impurities by pH-dependent retention behavior to distinguish partricin-like impurities (toxic) from methylated derivatives .
Statistical validation : Apply principal component analysis (PCA) to batch data to identify outlier impurities .
Basic: What structural features of this compound complicate its analysis via MS/MS?
Answer: Challenges include:
- Isobaric species : Methylation on saccharide vs. macrolidic rings generates identical molecular weights but distinct fragmentation patterns .
- Low-information MS/MS spectra : Fragmentation often fails to localize modifications within the macrolidic ring .
Mitigation : Combine tandem MS with ion mobility spectrometry (IMS) to separate co-eluting isomers .
Advanced: How can researchers design experiments to study the impact of methylation on this compound’s bioactivity?
Answer: A structure-activity relationship (SAR) framework is recommended:
Synthetic modification : Methylate partricin at specific sites (e.g., amino groups) and compare with native compounds .
Bioassay integration : Test antifungal efficacy (e.g., minimum inhibitory concentration assays) against Candida spp. .
Data correlation : Use multivariate analysis to link methylation patterns (from MS/MS) to bioactivity changes .
Basic: What quality control criteria should be applied to this compound batches in preclinical studies?
Answer: Essential criteria include:
- Impurity thresholds : Limit partricin-related impurities to <0.1% (area under UV curve) .
- Identity confirmation : Match MS/MS spectra of major peaks to reference standards .
- Batch documentation : Provide raw chromatograms and MS data in supporting information .
Advanced: What methodologies address the challenge of quantifying low-abundance this compound isomers?
Answer: Implement:
- Pre-concentration techniques : Solid-phase extraction (SPE) to enrich isomers prior to LC-MS .
- High-resolution MS (HRMS) : Use Q-TOF instruments for accurate mass measurements (±1 ppm) to distinguish isobars .
- Internal standards : Deuterated analogs to correct for ion suppression/enhancement effects .
Basic: How should researchers report methodological details to ensure reproducibility in this compound studies?
Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Experimental section : Specify column type, mobile phase pH (±0.1), and MS parameters (e.g., collision energy) .
- Data availability : Deposit raw chromatographic data in repositories like Zenodo .
- Supplementary materials : Include protocols for compound synthesis and purity validation .
Advanced: What strategies resolve ambiguities in structural assignments of this compound derivatives?
Answer: Combine:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
